[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
CAS No.:
Cat. No.: VC17944319
Molecular Formula: C72H116O4
Molecular Weight: 1045.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C72H116O4 |
|---|---|
| Molecular Weight | 1045.7 g/mol |
| IUPAC Name | [4-[18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate |
| Standard InChI | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3 |
| Standard InChI Key | YHGJHDJZIOYZIR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic name of this compound reflects its structural complexity. According to IUPAC carotenoid nomenclature rules, the base structure derives from a conjugated polyene chain with cyclic end groups . The prefix "hexadecanoyloxy" indicates the presence of a palmitic acid ester (hexadecanoate) at the 4-position of a trimethylcyclohexenyl group. The nonaenyl side chain (18 carbons with nine double bonds) and additional methyl substitutions further define its stereochemistry .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C72H116O4 |
| Molecular Weight | 1045.7 g/mol |
| IUPAC Name | [4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate |
| Key Functional Groups | Cyclohexenyl, polyene, ester |
The cyclohexenyl groups at both termini adopt a β-type configuration, as evidenced by the 2,6,6-trimethyl substitution pattern . The central polyene chain contains nine conjugated double bonds, which likely contribute to its potential antioxidant properties, as seen in analogous carotenoids like lutein .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis of this compound involves multi-step organic reactions, beginning with the preparation of the polyene backbone through iterative Wittig or Suzuki couplings. Esterification of the hydroxylated cyclohexenyl intermediate with hexadecanoyl chloride under basic conditions yields the final product. Catalysts such as palladium complexes are critical for ensuring regioselectivity during polyene formation .
Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. The ¹H-NMR spectrum reveals characteristic signals for methyl groups (δ 1.0–1.3 ppm), olefinic protons (δ 5.1–5.8 ppm), and ester carbonyls (δ 170–175 ppm in ¹³C-NMR) . Matrix-Assisted Laser Desorption/Ionization (MALDI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry provides precise molecular weight validation .
Table 2: Key Spectral Signatures
| Technique | Key Observations |
|---|---|
| ¹H-NMR | Olefinic protons (δ 5.1–5.8 ppm), methyl groups (δ 1.0–1.3 ppm) |
| ¹³C-NMR | Ester carbonyl (δ 173 ppm), polyene carbons (δ 120–140 ppm) |
| HRAPCI-MS | [M + Na]⁺ ion at m/z 1045.7 |
Natural Occurrence and Biosynthetic Context
Distribution in Plants
The compound has been identified in select plant species, though its distribution remains poorly documented. Its structural similarity to lutein and β-carotene suggests a role in photoprotection or membrane stabilization . In Rhodococcus species, analogous carotenoid glucoside hexadecanoates exhibit antioxidative activity, hinting at potential ecological functions .
Biosynthetic Pathways
Biosynthesis likely parallels that of typical carotenoids, involving the mevalonate pathway for isoprenoid precursor synthesis. Cyclization enzymes (e.g., lycopene cyclase) generate the cyclohexenyl end groups, while acyltransferases mediate esterification with hexadecanoic acid .
Current Research and Future Directions
Structural Optimization
Recent efforts focus on modulating the polyene chain length and fatty acid moiety to enhance stability and bioactivity. Semi-synthetic derivatives incorporating unsaturated fatty acids (e.g., linoleate) are under exploration .
Technological Applications
In agriculture, carotenoid esters are investigated as natural antioxidants in feed additives. This compound’s structural complexity may offer advantages over simpler analogues in mitigating oxidative stress in crops .
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